6-Methyl-5-(morpholin-4-ylsulfonyl)pyrimidine-2,4-diol
Description
6-Methyl-5-(morpholin-4-ylsulfonyl)pyrimidine-2,4-diol is a pyrimidine derivative characterized by a substituted pyrimidine core with distinct functional groups:
- Position 6: A methyl substituent, influencing electronic and steric properties.
The morpholine sulfonyl group likely originates from sulfonation followed by coupling with morpholine, as seen in related compounds .
Properties
Molecular Formula |
C9H13N3O5S |
|---|---|
Molecular Weight |
275.28 g/mol |
IUPAC Name |
6-methyl-5-morpholin-4-ylsulfonyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O5S/c1-6-7(8(13)11-9(14)10-6)18(15,16)12-2-4-17-5-3-12/h2-5H2,1H3,(H2,10,11,13,14) |
InChI Key |
GFDUBUFBBBICKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(morpholin-4-ylsulfonyl)pyrimidine-2,4-diol typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.
Sulfonylation: The morpholinylsulfonyl group can be introduced through a sulfonylation reaction using morpholine and a sulfonyl chloride derivative.
Hydroxylation: The hydroxyl groups can be introduced through selective hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-(morpholin-4-ylsulfonyl)pyrimidine-2,4-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The methyl and morpholinylsulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Antitumor Properties
One of the most significant applications of 6-Methyl-5-(morpholin-4-ylsulfonyl)pyrimidine-2,4-diol is its potential as an antitumor agent. Research indicates that compounds with similar structures can inhibit vascular endothelial growth factor receptor (VEGFR) activity, which is crucial for tumor angiogenesis. Studies have shown that derivatives of pyrimidine compounds can exhibit potent antiangiogenic effects, leading to reduced tumor growth and metastasis in preclinical models .
Case Study : In a study involving murine models of melanoma, administration of related pyrimidine compounds demonstrated significant inhibition of tumor growth and angiogenesis. The mechanism involved downregulation of pro-angiogenic factors, suggesting that this class of compounds may serve as effective cancer therapeutics .
Synthesis and Derivatives
The synthesis of 6-Methyl-5-(morpholin-4-ylsulfonyl)pyrimidine-2,4-diol typically involves multi-step reactions starting from readily available pyrimidine precursors. The introduction of the morpholine group enhances the compound's solubility and biological activity.
Synthetic Pathway Overview
- Starting Materials : Pyrimidine derivatives and morpholine sulfonyl reagents.
- Reactions : Cyclocondensation reactions followed by sulfonylation steps.
- Purification : Commonly involves crystallization or chromatography techniques to obtain pure compounds.
Antimicrobial Activity
Emerging studies suggest that 6-Methyl-5-(morpholin-4-ylsulfonyl)pyrimidine-2,4-diol exhibits antimicrobial properties against various pathogens. This activity is attributed to its ability to disrupt microbial cell wall synthesis and inhibit essential metabolic pathways.
Potential in Diabetes Treatment
There is ongoing research into the compound's role in metabolic disorders such as diabetes. Preliminary studies indicate that similar compounds can enhance insulin sensitivity and improve glucose tolerance in diabetic models. This suggests a potential dual application in both oncology and metabolic disease management.
Mechanism of Action
The mechanism of action of 6-Methyl-5-(morpholin-4-ylsulfonyl)pyrimidine-2,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine derivatives with substitutions at positions 5 and 6 are explored for diverse biological activities. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Key Findings from Comparative Analysis :
Substituent Effects on Bioactivity: The morpholine sulfonyl group in the target compound may enhance binding to sulfonyl-sensitive targets (e.g., kinases) compared to non-sulfonated analogs . Oxadiazole-containing derivatives (e.g., ) exhibit notable analgesic/anti-inflammatory activity, suggesting that heterocyclic substitutions at position 5 can modulate efficacy .
Physicochemical Properties :
- The diol groups in the target compound likely improve aqueous solubility relative to analogs with hydrophobic substituents (e.g., pentyl in ) .
- Lipophilicity : Compounds with alkyl chains (e.g., pentyl in ) or aromatic groups (e.g., ) show increased logP values, impacting membrane permeability .
Synthetic Accessibility: Thienopyrimidine derivatives () require multi-step syntheses involving POCl₃ and ammonia, whereas morpholine-containing compounds (e.g., ) utilize Suzuki couplings or nucleophilic substitutions .
Biological Activity
6-Methyl-5-(morpholin-4-ylsulfonyl)pyrimidine-2,4-diol is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a morpholine sulfonamide moiety, which is often associated with various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of 6-Methyl-5-(morpholin-4-ylsulfonyl)pyrimidine-2,4-diol can be represented as follows:
- Molecular Formula : C₁₈H₂₀N₄O₃S
- Molecular Weight : 364.44 g/mol
The presence of the morpholine ring and sulfonyl group plays a crucial role in modulating the compound's biological activity.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of pyrimidine derivatives. For instance, a review highlighted that pyrimidine compounds exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for similar compounds have been reported as low as 0.22 µg/mL, indicating potent antimicrobial effects .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 6-Methyl-5-(morpholin-4-ylsulfonyl)pyrimidine-2,4-diol | TBD | Antimicrobial |
| Pyrazole derivative (7b) | 0.22 - 0.25 | Antimicrobial |
Anticancer Activity
Pyrimidine derivatives, including those with morpholine substituents, have been investigated for their anticancer potential. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines. For example, compounds similar to 6-Methyl-5-(morpholin-4-ylsulfonyl)pyrimidine have shown IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and A549 .
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| MCF-7 | 0.09 | Pyrimidine derivative |
| A549 | 0.03 | Pyrimidine derivative |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrimidines have also been documented. Compounds derived from this class have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation . The specific mechanisms often involve the modulation of signaling pathways related to inflammation.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study focused on the antimicrobial evaluation of various pyrimidine derivatives found that those containing morpholine exhibited enhanced activity against resistant strains of bacteria .
- Cytotoxicity Studies : In vitro cytotoxicity studies demonstrated that certain pyrimidine derivatives could effectively induce apoptosis in cancer cells, with mechanisms involving oxidative stress and mitochondrial dysfunction .
- Structure-Activity Relationship (SAR) : Research into the SAR of pyrimidines revealed that modifications at specific positions significantly influence biological activity. For instance, the introduction of sulfonamide groups has been linked to improved potency against microbial pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
